An In-Depth Technical Guide to 3-((2-Fluorophenoxy)methyl)benzaldehyde: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 3-((2-Fluorophenoxy)methyl)benzaldehyde: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 3-((2-Fluorophenoxy)methyl)benzaldehyde, a fluorinated aromatic ether with significant potential as a versatile building block in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information and leverages established chemical principles and data from analogous structures to present a detailed profile. This guide covers the compound's chemical structure and identifiers, provides a proposed synthetic route based on the Williamson ether synthesis, and offers predicted physicochemical and spectroscopic properties. Furthermore, it explores potential biological activities and safety considerations by drawing parallels with structurally related benzaldehyde derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, providing a foundational understanding and a framework for future investigation of this promising compound.
Introduction and Compound Identification
3-((2-Fluorophenoxy)methyl)benzaldehyde belongs to the class of (phenoxymethyl)benzaldehydes, which are characterized by a benzaldehyde moiety linked to a substituted phenoxy group via a methylene ether bridge. The presence of a fluorine atom on the phenoxy ring is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, making this compound an attractive intermediate for the synthesis of more complex molecular architectures.[2]
Table 1: Chemical Identifiers for 3-((2-Fluorophenoxy)methyl)benzaldehyde
| Identifier | Value | Source |
| CAS Number | 1443353-65-8 | [3] |
| Molecular Formula | C₁₄H₁₁FO₂ | [3] |
| Molecular Weight | 230.2343 g/mol | [3] |
| MDL Number | MFCD19443557 | [3] |
Below is the chemical structure of 3-((2-Fluorophenoxy)methyl)benzaldehyde.
Caption: Chemical structure of 3-((2-Fluorophenoxy)methyl)benzaldehyde.
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Melting Point (°C) | Not available | Requires experimental determination. |
| Boiling Point (°C) | > 300 | Estimated based on the high molecular weight and aromatic nature. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, ethyl acetate, acetone); sparingly soluble in water. | Based on the properties of structurally similar aromatic ethers and aldehydes.[4] |
| XLogP3 | ~3.5 | In silico prediction based on the contribution of the fluorophenoxy and benzaldehyde moieties. |
| Hydrogen Bond Donor Count | 0 | Inferred from the chemical structure. |
| Hydrogen Bond Acceptor Count | 3 | Inferred from the two oxygen atoms and the fluorine atom. |
Synthesis and Characterization
A plausible and widely used method for the synthesis of aryl ethers like 3-((2-Fluorophenoxy)methyl)benzaldehyde is the Williamson ether synthesis.[5][6] This method involves the reaction of an alkoxide with a primary alkyl halide.
Caption: Proposed synthetic workflow for 3-((2-Fluorophenoxy)methyl)benzaldehyde.
Proposed Experimental Protocol: Williamson Ether Synthesis
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Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(bromomethyl)benzaldehyde (1.0 equivalent) and 2-fluorophenol (1.1 equivalents) to a suitable anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone.
-
Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents), portion-wise to the stirred solution at room temperature. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Reaction: Heat the reaction mixture to a temperature between 60-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-((2-Fluorophenoxy)methyl)benzaldehyde.
Predicted Spectroscopic Data
While experimental spectra for 3-((2-Fluorophenoxy)methyl)benzaldehyde are not available in the searched literature, characteristic spectral features can be predicted based on its functional groups and the analysis of similar compounds.
3.2.1. ¹H NMR (Proton Nuclear Magnetic Resonance)
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Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.9-10.1 ppm.[1]
-
Methylene Protons (-CH₂-): A singlet is anticipated around δ 5.1-5.3 ppm.[7]
-
Aromatic Protons: A complex multiplet pattern is expected in the range of δ 6.9-7.9 ppm, corresponding to the protons on both the benzaldehyde and the 2-fluorophenoxy rings.
3.2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Aldehyde Carbonyl Carbon: A signal is expected around δ 190-193 ppm.[8]
-
Methylene Carbon (-CH₂-): A signal is anticipated around δ 65-75 ppm.
-
Aromatic Carbons: Multiple signals are expected in the range of δ 110-160 ppm. The carbon attached to the fluorine atom will likely show a large coupling constant (J-C-F).
3.2.3. IR (Infrared) Spectroscopy
-
C=O Stretch (Aldehyde): A strong absorption band is expected around 1690-1710 cm⁻¹.[8]
-
C-O-C Stretch (Ether): A characteristic absorption is anticipated in the region of 1200-1250 cm⁻¹.
-
C-F Stretch: A strong absorption band is expected in the range of 1210-1270 cm⁻¹.
-
Aromatic C-H Stretch: Signals are expected above 3000 cm⁻¹.
3.2.4. MS (Mass Spectrometry)
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 230.
-
Key Fragmentation Patterns: Common fragmentation would involve the loss of the formyl group (-CHO) leading to a fragment at m/z = 201, and cleavage of the ether bond, resulting in fragments corresponding to the 2-fluorophenoxy moiety (m/z = 111) and the 3-methylbenzoyl cation (m/z = 119).[9]
Potential Biological Activities and Applications in Drug Development
Benzaldehyde and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[10][11] The introduction of a fluorophenoxy group can enhance these activities and improve the pharmacokinetic profile of the molecule.
Caption: Potential applications of 3-((2-Fluorophenoxy)methyl)benzaldehyde in drug development.
-
As a Synthetic Intermediate: The primary application of this compound is as a versatile intermediate in the synthesis of more complex, biologically active molecules. The aldehyde group can be readily converted into other functional groups or used in coupling reactions to build larger molecular scaffolds.
-
Potential Anticancer Activity: Many benzaldehyde derivatives have been investigated as potential anticancer agents.[11] The mechanism of action often involves the induction of apoptosis or the inhibition of specific enzymes crucial for cancer cell survival. The fluorophenoxy moiety could enhance the binding affinity to target proteins.
-
Potential Antimicrobial and Antifungal Activity: Benzaldehydes are known for their antimicrobial properties.[10] The lipophilicity conferred by the fluorophenoxy group may improve the compound's ability to penetrate microbial cell membranes, potentially leading to enhanced antimicrobial and antifungal activity.
-
Enzyme Inhibition: The structural motifs present in 3-((2-Fluorophenoxy)methyl)benzaldehyde are found in various enzyme inhibitors. Further derivatization could lead to potent and selective inhibitors of targets such as kinases, proteases, or metabolic enzymes.
Safety and Toxicity (Inferred)
Specific toxicological data for 3-((2-Fluorophenoxy)methyl)benzaldehyde is not available. However, an initial assessment of its potential hazards can be inferred from data on structurally related compounds.
-
General Benzaldehyde Toxicity: Benzaldehyde itself is generally regarded as safe (GRAS) for use as a flavoring agent.[12][13] It is rapidly metabolized in the body to benzoic acid, which is then excreted.
-
Potential Irritation: Like many aldehydes, this compound may cause skin, eye, and respiratory tract irritation upon direct contact or inhalation.
-
In Silico Toxicity Prediction: Computational tools can be used to predict the potential toxicity of new chemical entities.[13] Such models can assess the likelihood of mutagenicity, carcinogenicity, and other adverse effects based on the chemical structure. For a novel compound like 3-((2-Fluorophenoxy)methyl)benzaldehyde, in silico toxicity prediction would be a prudent first step in its safety evaluation.
It is imperative that this compound be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or a fume hood.
Conclusion
3-((2-Fluorophenoxy)methyl)benzaldehyde is a promising, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and predicted physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds. While further experimental validation is necessary to fully characterize this molecule, this guide serves as a foundational resource to stimulate and facilitate future research into its synthesis, properties, and applications in drug discovery and development.
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C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. Available from: [Link]
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Making in silico predictive models for toxicology FAIR. LJMU Research Online. Available from: [Link]
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- Analysis of Meta phenoxybenzaldehyde and Their Derivations by GC/MS. Journal of Chinese Mass Spectrometry Society, 1993, 14(4): 30-30.
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